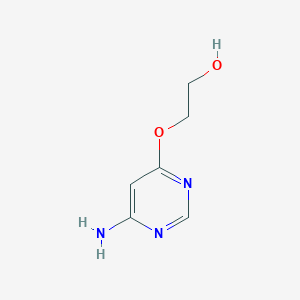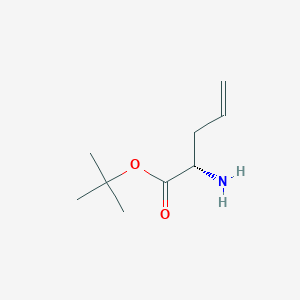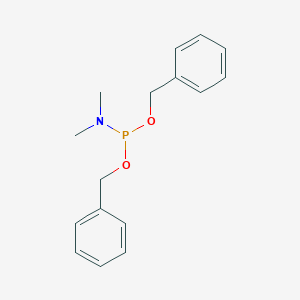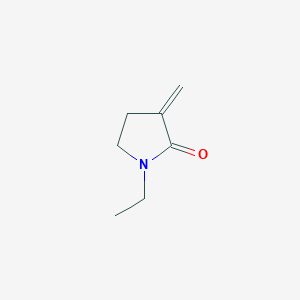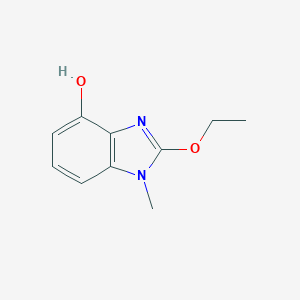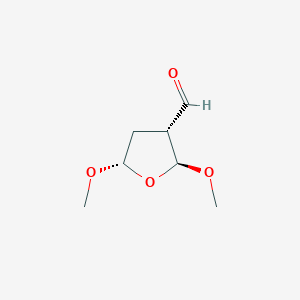
2-(2-Cyanophenylthio)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Cyanophenylthio)benzoic acid is a chemical compound with the molecular formula C14H9NO2S and a molecular weight of 255.29 g/mol . It is a thiobenzoic acid derivative, characterized by the presence of a cyanophenylthio group attached to the benzoic acid structure . This compound is used in various research fields, including biochemistry, pharmacology, and toxicology .
Preparation Methods
The synthesis of 2-(2-Cyanophenylthio)benzoic acid involves several steps. One common method includes the reaction of 2-mercaptobenzoic acid with 2-bromobenzonitrile under basic conditions . The reaction typically occurs in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Chemical Reactions Analysis
2-(2-Cyanophenylthio)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanophenylthio group can be replaced by other nucleophiles.
Scientific Research Applications
2-(2-Cyanophenylthio)benzoic acid has several scientific research applications:
Biochemistry: It acts as a competitive inhibitor of serine proteases, which are enzymes involved in various physiological processes.
Pharmacology: The compound is used to study enzyme inhibition and its effects on biological systems.
Toxicology: It is employed in toxicological studies to understand its impact on living organisms.
Mechanism of Action
The mechanism of action of 2-(2-Cyanophenylthio)benzoic acid involves its interaction with serine proteases. By binding to the active site of these enzymes, it inhibits their activity, preventing the catalysis of their respective substrates . This inhibition can lead to various physiological effects, depending on the specific protease targeted.
Comparison with Similar Compounds
2-(2-Cyanophenylthio)benzoic acid can be compared to other thiobenzoic acid derivatives, such as:
2-(2-Mercaptophenyl)benzoic acid: This compound has a mercapto group instead of a cyanophenylthio group, leading to different reactivity and applications.
2-(2-Aminophenylthio)benzoic acid: The presence of an amino group in place of the nitrile group results in different chemical properties and biological activities.
Properties
IUPAC Name |
2-(2-cyanophenyl)sulfanylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S/c15-9-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)14(16)17/h1-8H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGHXZOIAXNGOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)SC2=CC=CC=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350805 |
Source


|
| Record name | 2-(2-Cyanophenylthio)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163725-12-0 |
Source


|
| Record name | 2-(2-Cyanophenylthio)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Cyanophenylthio)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of 2-(2-Cyanophenylthio)benzoic acid in the synthesis of the coordination polymers described in the research?
A: this compound acts as a precursor to the ligand 2,2′-thiobis(benzoic acid) (tba). [] The research highlights that tba is generated in situ via hydrolysis of this compound under hydrothermal conditions. This generated tba ligand then plays a crucial role in coordinating with zinc ions and bridging them with various dipyridyl ligands, ultimately leading to the formation of three distinct coordination polymers with diverse structural features. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
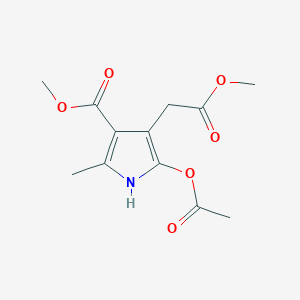
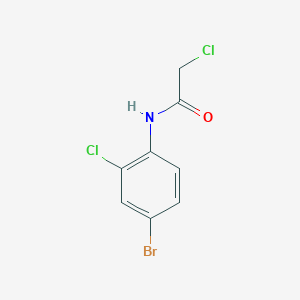

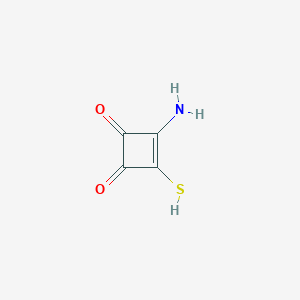
![2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B67294.png)
